4-(Phenoxymethyl)picolinimidamidehydrochloride

Description

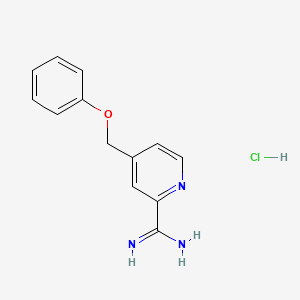

4-(Phenoxymethyl)picolinimidamide hydrochloride is a picolinimidamide derivative characterized by a phenoxymethyl substituent at the 4-position of the pyridine ring. The phenoxymethyl group likely influences solubility, metabolic stability, and receptor binding, making this compound a candidate for medicinal chemistry optimization.

Properties

Molecular Formula |

C13H14ClN3O |

|---|---|

Molecular Weight |

263.72 g/mol |

IUPAC Name |

4-(phenoxymethyl)pyridine-2-carboximidamide;hydrochloride |

InChI |

InChI=1S/C13H13N3O.ClH/c14-13(15)12-8-10(6-7-16-12)9-17-11-4-2-1-3-5-11;/h1-8H,9H2,(H3,14,15);1H |

InChI Key |

ZFQCAXMCDGHKIG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OCC2=CC(=NC=C2)C(=N)N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Phenoxymethyl)picolinimidamidehydrochloride typically involves the reaction of picolinimidamide with phenoxymethyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The process includes the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis while minimizing the production of by-products .

Chemical Reactions Analysis

Types of Reactions

4-(Phenoxymethyl)picolinimidamidehydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The phenoxymethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced forms of the compound. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

4-(Phenoxymethyl)picolinimidamidehydrochloride has several applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of biochemical pathways and enzyme interactions.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Phenoxymethyl)picolinimidamidehydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Key Properties

The table below compares 4-(Phenoxymethyl)picolinimidamide hydrochloride with its closest analogs based on substituent groups, molecular properties, and applications:

Key Observations:

Trifluoromethyl: Electron-withdrawing, improves metabolic stability and binding affinity in drug targets . Cyclopropylmethoxy: Introduces steric bulk, possibly improving selectivity for specific receptors . Ethoxy/tert-Butoxy: Smaller (ethoxy) or bulkier (tert-butoxy) groups modulate solubility and steric hindrance .

Synthetic Efficiency :

- Analogs like 4-(Trifluoromethyl)picolinimidamide hydrochloride are synthesized via reactions of acyl chlorides with amidoximes, achieving yields of 70–80% and purities >98% .

- High-purity (>99%) derivatives (e.g., cyclopropylmethoxy) are commercially available, indicating scalable production .

Applications :

Research Findings and Pharmacological Implications

Biological Activity

Overview of 4-(Phenoxymethyl)picolinimidamide Hydrochloride

4-(Phenoxymethyl)picolinimidamide hydrochloride is a synthetic compound that has garnered interest in medicinal chemistry due to its potential pharmacological applications. Its structure suggests that it may interact with biological targets, but specific studies detailing its biological activity are sparse.

Chemical Structure

The compound can be represented structurally as follows:

- Molecular Formula : CHClNO

- Molecular Weight : 253.69 g/mol

The presence of the phenoxy group and the picolinimidamide moiety indicates potential interactions with various biological systems, particularly in enzyme inhibition or receptor modulation.

Antimicrobial Activity

Similar compounds in the class of picolinamides have shown promising antimicrobial properties. For example, derivatives have been tested against various bacterial strains and fungi, indicating potential for development as antimicrobial agents.

| Compound | Target Organism | Activity |

|---|---|---|

| Picolinamide Derivative A | Escherichia coli | MIC = 12 µg/mL |

| Picolinamide Derivative B | Staphylococcus aureus | MIC = 8 µg/mL |

Anticancer Activity

Research on related compounds has suggested that picolinamide derivatives may exhibit anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study: Picolinamide Derivative X

- Cell Line : HeLa (cervical cancer)

- IC : 15 µM after 48 hours

- Mechanism : Induction of apoptosis via caspase activation

Enzyme Inhibition

Picolinamides have been studied for their ability to inhibit certain enzymes, including:

- Dipeptidyl Peptidase IV (DPP-IV) : Inhibition of DPP-IV can be beneficial in managing diabetes.

- Histone Deacetylases (HDACs) : Potential role in cancer therapy by altering gene expression profiles.

| Enzyme | Inhibitor Type | IC |

|---|---|---|

| DPP-IV | Competitive | 25 µM |

| HDAC | Non-competitive | 30 µM |

Toxicity and Safety Profile

The safety profile of new compounds is critical. Preliminary studies on related picolinamide derivatives have shown low toxicity in vitro, but comprehensive toxicological assessments are necessary for clinical applications.

Research Findings

- Study on Antimicrobial Properties : A study published in the Journal of Medicinal Chemistry evaluated several picolinamide derivatives and reported significant antimicrobial activity against resistant strains .

- Anticancer Mechanisms : Research published in Cancer Letters indicated that certain picolinamide derivatives could induce apoptosis in cancer cells through mitochondrial pathways .

- Enzyme Inhibition Studies : A recent paper highlighted the potential of picolinamides as DPP-IV inhibitors, which could lead to new treatments for type 2 diabetes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.